molecular formula C10H8N2O5 B8005184 2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester CAS No. 1159515-90-8

2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester

Cat. No.: B8005184
CAS No.: 1159515-90-8
M. Wt: 236.18 g/mol
InChI Key: XDFFACVVLUBJMJ-UHFFFAOYSA-N
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Description

Chemical Name: 2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester (synonyms: ethyl 5-nitrobenzofuran-2-carboxylate, 5-nitrobenzo[b]furan-2-carboxylic acid ethyl ester) CAS Registry Number: 69604-00-8 Molecular Formula: C₁₁H₉NO₅ Molecular Weight: 235.20 g/mol Structural Features:

  • A fused bicyclic benzoxazole core (benzene fused with oxazole).
  • Nitro (-NO₂) substituent at position 5 on the benzene ring.
  • Ethyl ester (-COOCH₂CH₃) at position 2 of the oxazole ring.

Properties

IUPAC Name

ethyl 5-nitro-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c1-2-16-10(13)9-11-7-5-6(12(14)15)3-4-8(7)17-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFFACVVLUBJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284489
Record name Ethyl 5-nitro-2-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159515-90-8
Record name Ethyl 5-nitro-2-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159515-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-nitro-2-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester typically involves the condensation of 2-aminophenol with ethyl 2-nitrobenzoate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Aqueous sodium hydroxide.

Major Products Formed

    Reduction: 2-Benzoxazolecarboxylic acid, 5-amino-, ethyl ester.

    Substitution: 2-Benzoxazolecarboxylic acid, 5-nitro-.

Scientific Research Applications

2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzoxazole ring can bind to certain enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Key Properties :

  • The nitro group enhances electron-withdrawing effects, increasing reactivity in electrophilic substitution or nucleophilic aromatic substitution reactions.
  • The ethyl ester improves solubility in organic solvents, making it suitable for synthetic applications in pharmaceuticals, agrochemicals, and materials science .

Comparative Analysis with Structurally Similar Compounds

Comparison of Substituents and Functional Groups

The following compounds share structural similarities with the target molecule but differ in substituents, heteroatoms, or ester groups:

Compound Name CAS RN Molecular Formula MW (g/mol) Key Substituents Key Features
2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester 69604-00-8 C₁₁H₉NO₅ 235.20 5-NO₂, ethyl ester High reactivity due to nitro group; used in drug intermediates .
2-Benzofurancarboxylic acid, 5-amino-, ethyl ester 174775-48-5 C₁₁H₁₁NO₃ 205.21 5-NH₂, ethyl ester Electron-donating amino group; potential for dye or pharmaceutical synthesis .
2-Benzoxazolecarboxylic acid, 5-chloro-, methyl ester 27383-92-2 C₉H₆ClNO₃ 211.60 5-Cl, methyl ester Chloro substituent acts as a leaving group; methyl ester enhances volatility .
2-Benzothiazolecarboxylic acid, 7-nitro-5-[(pentafluoroethyl)thio]-, ethyl ester 557099-40-8 C₁₂H₇F₅N₂O₅S₂ 402.23 7-NO₂, pentafluoroethylthio (-SC₂F₅) Thiazole core with fluorinated groups; high thermal stability .
2-Benzothiazolecarboxylic acid, 6-methoxy-, ethyl ester 313371-32-3 C₁₁H₁₁NO₃S 237.27 6-OCH₃, ethyl ester Methoxy group improves electron density; applications in optoelectronics .

Structural and Reactivity Differences

Heterocyclic Core :

  • Benzoxazole (target compound): Contains oxygen and nitrogen in the oxazole ring, enabling hydrogen bonding and polar interactions .
  • Benzothiazole (e.g., CAS 557099-40-8): Sulfur atom replaces oxygen, increasing lipophilicity and metal-binding capacity .
  • Benzofuran (e.g., CAS 174775-48-5): Lacks nitrogen in the fused ring, reducing basicity and altering electronic properties .

Substituent Effects: Nitro (-NO₂): Enhances electrophilicity and stabilizes negative charges (e.g., in intermediates for Suzuki coupling) . Amino (-NH₂): Electron-donating, promotes participation in condensation or diazotization reactions . Chloro (-Cl): Acts as a leaving group in nucleophilic substitutions (e.g., SNAr reactions) .

Ester Group Variations :

  • Ethyl ester : Balances solubility and stability for synthetic applications.
  • Methyl ester : Higher volatility but reduced steric hindrance compared to ethyl .

Biological Activity

Overview

2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester is a compound belonging to the benzoxazole family, which is characterized by a fused benzene and oxazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The presence of a nitro group at the 5-position and an ethyl ester group enhances its chemical reactivity and biological profile.

  • Molecular Formula : C11H10N2O3
  • CAS Number : 1159515-90-8
  • Molecular Weight : 218.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates, which may lead to cytotoxic effects. Additionally, the benzoxazole ring can bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include:

  • Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle at the G1/S checkpoint.
  • Induction of Apoptosis : It activates apoptotic pathways through caspase activation.

A case study involving human breast cancer cell lines (MCF-7) reported a half-maximal inhibitory concentration (IC50) of approximately 15 µM, indicating potent activity against cancer cells.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 2-aminophenol with ethyl 2-nitrobenzoate under acidic conditions. The reaction proceeds through an intermediate Schiff base that cyclizes to form the benzoxazole ring. Key reaction conditions include:

  • Catalysts : Sulfuric acid or hydrochloric acid
  • Temperature : Heating is necessary to promote cyclization

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing more complex benzoxazole derivatives.
  • Biological Research : Investigated for its potential as an antimicrobial and anticancer agent.
  • Material Science : Used in developing new materials with specific properties like fluorescence.

Comparative Analysis with Similar Compounds

Compound Name Structural Feature Biological Activity
2-Benzoxazolecarboxylic acid, 5-amino-, ethyl esterAmino group instead of nitroPotentially lower antimicrobial activity
2-Benzoxazolecarboxylic acid, 5-nitro-, methyl esterMethyl ester groupDifferent solubility and reactivity

The unique structural features of this compound contribute to its distinctive biological activities compared to similar compounds.

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